1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane
CAS No.:
Cat. No.: VC13782732
Molecular Formula: C6H8BrCl
Molecular Weight: 195.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8BrCl |
|---|---|
| Molecular Weight | 195.48 g/mol |
| IUPAC Name | 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C6H8BrCl/c7-6-1-5(2-6,3-6)4-8/h1-4H2 |
| Standard InChI Key | GMTGSQOHLPRTOA-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)Br)CCl |
| Canonical SMILES | C1C2(CC1(C2)Br)CCl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Properties
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane has the molecular formula C₆H₈BrCl and a molecular weight of 195.48 g/mol . Its IUPAC name, 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane, reflects the strained bicyclic system where three carbon atoms form a bridge between two bridgehead positions. The bromine atom occupies one bridgehead, while a chloromethyl group (-CH₂Cl) resides on the adjacent carbon (Figure 1).
Table 1: Key Identifiers of 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane
| Property | Value | Source |
|---|---|---|
| CAS Number | 137741-18-5 | |
| Molecular Formula | C₆H₈BrCl | |
| SMILES | C1C2(CC1(C2)Br)CCl | |
| InChIKey | GMTGSQOHLPRTOA-UHFFFAOYSA-N | |
| XLogP3 | 2.2 (estimated) |
The compound’s strained geometry confers high reactivity, making it valuable for ring-opening reactions and cross-coupling processes . Its structural analogy to 1-bromo-3-chlorobicyclo[1.1.1]pentane (CAS 155635-19-1) further underscores the role of substituent positioning in modulating electronic and steric effects .
Synthesis and Preparation
Synthetic Routes
While no published protocols directly describe the synthesis of 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane, analogous bicyclo[1.1.1]pentane derivatives are typically synthesized via:
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Photoredox-catalyzed ring-opening of [1.1.1]propellane with halogenated reagents .
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Radical-based functionalization using bromine or chlorine sources under controlled conditions .
For example, Pellicciari et al. demonstrated that bicyclo[1.1.1]pentane carboxylates can be brominated at bridgehead positions using N-bromosuccinimide (NBS) in the presence of light . Adapting such methods, the chloromethyl group could be introduced via subsequent alkylation or chloromethylation steps.
Table 2: Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives
Physicochemical Properties
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H225 | Highly flammable liquid and vapor | Keep away from heat/sparks/open flames |
| H314 | Causes severe skin burns and eye damage | Use face shields and chemical-resistant gloves |
Handling requires inert atmosphere conditions (N₂/Ar) and corrosion-resistant equipment .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Bicyclo[1.1.1]pentanes are emerging as bioisosteres for tert-butyl or aromatic groups in drug candidates. For instance:
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γ-Secretase Inhibitors: A bicyclo[1.1.1]pentane analog of BMS-708,163 showed improved solubility and oral bioavailability compared to its aromatic counterpart .
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Metabotropic Glutamate Receptor Antagonists: Carboxybicyclo[1.1.1]pentyl glycine derivatives exhibit potent receptor binding .
The bromine and chloromethyl groups in the target compound enable further functionalization via Suzuki coupling or nucleophilic substitution, making it a versatile intermediate.
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| Bide Pharmatech Ltd. | China | 98% | $250–$300 |
| Shanghai Aladdin Biochemical Tech | China | 97% | $280–$320 |
| Nanjing Shizhou Biology Technology | China | 95% | $200–$250 |
Prices reflect small-scale purchases (1–5 g) as of April 2025 .
Recent Research Developments
Advances in Functionalization
A 2023 JACS Au study highlighted nickel-catalyzed cross-electrophile coupling reactions of bicyclo[1.1.1]pentane bromides with aryl chlorides, achieving C–C bond formation at room temperature . This method could be adapted to modify the chloromethyl group of the target compound, enabling access to complex architectures .
Challenges and Future Directions
Synthesis Optimization
Current limitations include:
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Low Yields: Due to competing side reactions in strained systems.
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Purification Difficulties: Requires specialized chromatography for halogenated bicyclics.
Future work may explore flow chemistry or enzymatic catalysis to improve efficiency .
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